2-(3-Methyl-2-pyridyl)imidazole-5-methanol
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Overview
Description
2-(3-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with glyoxal and ammonia under acidic conditions to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing substituted imidazoles .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and catalytic processes, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(3-Methyl-2-pyridyl)imidazole-5-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological receptors, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)imidazole: Similar in structure but lacks the methyl group on the pyridine ring.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
2-(4-Methyl-2-pyridyl)benzimidazole: Similar structure with a benzimidazole ring and a methyl group on the pyridine ring.
Uniqueness
2-(3-Methyl-2-pyridyl)imidazole-5-methanol is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[2-(3-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-11-9(7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
InChI Key |
PIBYHIIFAWRCEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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